molecular formula C18H25NO3 B4709774 ethyl 1-[2-(allyloxy)benzyl]-4-piperidinecarboxylate

ethyl 1-[2-(allyloxy)benzyl]-4-piperidinecarboxylate

Cat. No. B4709774
M. Wt: 303.4 g/mol
InChI Key: JKOJNEHECQWUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[2-(allyloxy)benzyl]-4-piperidinecarboxylate, also known as ABDP or ABDP-Et, is a chemical compound that has been widely used in scientific research for its unique properties. It belongs to the class of piperidinecarboxylates and is a white crystalline powder with a molecular weight of 309.42 g/mol.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(allyloxy)benzyl]-4-piperidinecarboxylate-Et involves the reaction of the allyloxy group with ROS or ONOO- to form a stable adduct that emits fluorescence. This allows for the detection and quantification of these reactive species in biological samples.
Biochemical and Physiological Effects:
This compound-Et has been shown to have minimal toxicity and does not interfere with cellular functions. It has been used in various cell lines and animal models to study oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 1-[2-(allyloxy)benzyl]-4-piperidinecarboxylate-Et is its high selectivity for ROS and ONOO-. It is also highly sensitive and can detect low levels of these reactive species. However, this compound-Et has limitations in terms of its stability and photobleaching, which can affect the accuracy of results.

Future Directions

There are several future directions for the use of ethyl 1-[2-(allyloxy)benzyl]-4-piperidinecarboxylate-Et in scientific research. One area of interest is the development of new fluorescent probes based on this compound-Et for the detection of other reactive species in biological samples. Another direction is the optimization of the synthesis method to improve the purity and yield of this compound-Et. Additionally, further studies are needed to investigate the potential applications of this compound-Et in clinical settings.

Scientific Research Applications

Ethyl 1-[2-(allyloxy)benzyl]-4-piperidinecarboxylate-Et has been used in various scientific research studies as a fluorescent probe for the detection of reactive oxygen species (ROS) and peroxynitrite (ONOO-) in cells and tissues. It has also been used as a labeling reagent for the analysis of proteins and peptides in biological samples.

properties

IUPAC Name

ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-3-13-22-17-8-6-5-7-16(17)14-19-11-9-15(10-12-19)18(20)21-4-2/h3,5-8,15H,1,4,9-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOJNEHECQWUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=CC=C2OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-[2-(allyloxy)benzyl]-4-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-[2-(allyloxy)benzyl]-4-piperidinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-[2-(allyloxy)benzyl]-4-piperidinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-[2-(allyloxy)benzyl]-4-piperidinecarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ethyl 1-[2-(allyloxy)benzyl]-4-piperidinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-[2-(allyloxy)benzyl]-4-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.